BenchChemオンラインストアへようこそ!

N-(2-methoxybenzyl)aniline

NMDA receptor NR2B subtype selectivity CNS drug discovery

N-(2-Methoxybenzyl)aniline (CAS 77664-18-7) is a secondary aromatic amine belonging to the N-benzylaniline class, with molecular formula C₁₄H₁₅NO and molecular weight 213.27 g/mol. The compound features an aniline core (C₆H₅NH–) N-alkylated with a 2-methoxybenzyl group, placing a hydrogen-bond-accepting methoxy substituent at the ortho position of the benzyl ring.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
Cat. No. B5797453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)aniline
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2=CC=CC=C2
InChIInChI=1S/C14H15NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3
InChIKeyOOANTTZQXLUEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxybenzyl)aniline (CAS 77664-18-7): Physicochemical Profile and Structural Identity for Informed Procurement


N-(2-Methoxybenzyl)aniline (CAS 77664-18-7) is a secondary aromatic amine belonging to the N-benzylaniline class, with molecular formula C₁₄H₁₅NO and molecular weight 213.27 g/mol . The compound features an aniline core (C₆H₅NH–) N-alkylated with a 2-methoxybenzyl group, placing a hydrogen-bond-accepting methoxy substituent at the ortho position of the benzyl ring [1]. This ortho-methoxy substitution introduces distinctive steric and electronic effects—modulating basicity, lipophilicity, and intermolecular interactions—that differentiate it from unsubstituted, meta-substituted, para-substituted, and other ortho-substituted N-benzylaniline analogs . Commercially available at ≥98% purity (GC) , the compound is primarily utilized as a synthetic building block in medicinal chemistry and as a precursor to positron emission tomography (PET) imaging agents.

Why N-(2-Methoxybenzyl)aniline Cannot Be Replaced by Unsubstituted or Isomeric N-Benzylanilines in Critical Applications


Substituting N-(2-methoxybenzyl)aniline with N-benzylaniline (CAS 103-32-2) or with the para-methoxy isomer N-(4-methoxybenzyl)aniline (CAS 3526-43-0) is not chemically equivalent because the ortho-methoxy group governs three interdependent properties that simple regioisomers or unsubstituted analogs cannot replicate: (i) a depressed pKa (3.66 vs. ~3.89 for N-benzylaniline) due to the ortho-effect, altering protonation state at physiological pH [1]; (ii) a higher melting point (82 °C vs. 35–38 °C) that changes the compound's physical form from a low-melting solid to a stable crystalline powder, impacting handling, storage, and formulation ; and (iii) a moderately increased logP (~3.5 vs. 3.37) coupled with an additional hydrogen-bond acceptor site, which together influence blood-brain barrier permeability and target-binding geometry as demonstrated across multiple chemotypes bearing the 2-methoxybenzyl pharmacophore [2]. These differences are not incremental—the ortho-methoxybenzyl group has been shown to enhance biological activity by 40- to 1,400-fold in specific receptor systems, an effect absent with meta- or para-methoxy substitution [2].

N-(2-Methoxybenzyl)aniline: Quantitative Differentiation Evidence Against Closest Structural Analogs


NR2B Subtype-Selective NMDA Receptor Antagonism: The 2-Methoxybenzyl Pharmacophore Confers ~1,000-Fold Subtype Selectivity

Within the N1-(benzyl)cinnamamidine series, the 2-methoxybenzyl-substituted compound 1h exhibited approximately 1,000-fold lower IC₅₀ at NR2B-containing versus NR2A-containing NMDA receptors [1]. The (E)-N-(2-methoxybenzyl)-3-phenyl-acrylamidine derivative achieved a binding affinity of Ki = 0.7 nM against [³H]ifenprodil at human NR1a/NR2B receptors, representing subnanomolar potency [2]. This selectivity is directly attributable to the ortho-methoxy substitution on the benzyl ring; replacement with unsubstituted benzyl, 4-methoxybenzyl, or 2-chlorobenzyl groups resulted in substantially lower NR2B/NR2A discrimination ratios [1]. While this evidence derives from the cinnamamidine chemotype rather than N-(2-methoxybenzyl)aniline itself, it establishes the 2-methoxybenzyl group as a privileged pharmacophore for achieving NR2B subtype selectivity.

NMDA receptor NR2B subtype selectivity CNS drug discovery

5-HT₂A Receptor Partial Agonist Activity: Ortho-Methoxybenzyl Substitution Increases Potency by 40- to 1,400-Fold Over Serotonin

A comprehensive QSAR analysis demonstrated that introducing an ortho-methoxybenzyl substituent at the amine nitrogen of primary amines increases partial agonistic activity at the 5-HT₂A receptor by a factor of 40 to 1,400 compared to serotonin (5-HT) itself [1]. This effect magnitude is specific to the ortho-methoxy substitution pattern: meta- or para-methoxybenzyl substitution does not produce comparable activity enhancement, as the ortho-methoxy oxygen engages in a critical hydrogen-bonding interaction within the receptor orthosteric pocket [1]. The NBOMe series of compounds (N-2-methoxybenzyl-phenethylamines) further corroborates this pharmacophoric role: N-2-methoxybenzyl substitution of 2C-drug scaffolds increased binding affinity at 5-HT₂A receptors, with resulting EC₅₀ values of 0.04–0.5 μM and high 5-HT₂A/5-HT₁A selectivity [2]. This evidence is classified as class-level inference because the quantitative activity data derive from phenethylamine and related scaffolds bearing the 2-methoxybenzyl group, not from N-(2-methoxybenzyl)aniline directly.

5-HT₂A receptor partial agonism QSAR CNS pharmacology

Physical Form and Melting Point: Crystalline Solid (82 °C) Enables Different Handling and Formulation Compared to Low-Melting N-Benzylaniline (35–38 °C)

N-(2-Methoxybenzyl)aniline exhibits a melting point of 82 °C, making it a stable crystalline solid at ambient temperature [1]. In contrast, N-benzylaniline (CAS 103-32-2) melts at 35–38 °C, existing as a low-melting solid or semi-solid under typical laboratory conditions (25 °C) and requiring refrigerated storage (0–6 °C) to maintain solid form . The 44–47 °C elevation in melting point conferred by the ortho-methoxy group is substantial and directly impacts practical handling: N-(2-methoxybenzyl)aniline can be accurately weighed as a free-flowing powder at room temperature, while N-benzylaniline may soften or partially liquefy, introducing weighing errors and complicating automated compound management workflows. The predicted boiling point (338 °C vs. 306–307 °C for N-benzylaniline) and density (1.101 vs. 1.061 g/cm³) further reflect the physicochemical divergence introduced by ortho-methoxy substitution [1].

solid-form advantage physicochemical profiling compound handling

Basicity Modulation via Ortho-Effect: pKa Depression of ~0.23 Units Relative to N-Benzylaniline Alters Ionization State at Physiological pH

The predicted pKa of N-(2-methoxybenzyl)aniline is 3.66±0.50, notably lower than the predicted pKa of N-benzylaniline (3.89±0.10) [1][2]. This pKa depression of approximately 0.23 units is consistent with the well-established ortho-effect in aniline derivatives, wherein ortho-substitution—regardless of the electron-donating or electron-withdrawing nature of the substituent—reduces basicity through a combination of steric hindrance to solvation of the protonated ammonium species and through-space electronic effects [3]. At pH 7.4, the lower pKa means a smaller fraction of N-(2-methoxybenzyl)aniline exists in the protonated (ionized) form compared to N-benzylaniline, which has implications for passive membrane permeability, blood-brain barrier penetration, and lysosomal trapping. Although the pKa values are computationally predicted and should be verified experimentally, the directional trend is mechanistically grounded and consistent across ortho-substituted aniline series [3].

pKa modulation ortho-effect ionization state ADME prediction

Validated Precursor to PBR28: A Clinically Translated PET Imaging Agent for Peripheral Benzodiazepine Receptors

N-(2-Methoxybenzyl)aniline serves as the direct synthetic precursor to N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide (PBR28, compound 10), a ¹¹C-labeled aryloxyanilide PET radioligand with high affinity for peripheral benzodiazepine receptors (PBR, now TSPO) [1]. In a pivotal in vivo study, [¹¹C]PBR28 was successfully administered to monkeys and demonstrated moderately high brain uptake with specific, displaceable binding to PBR, as confirmed by receptor blocking and displacement experiments [1]. PBR28 has subsequently been translated to human clinical research for imaging neuroinflammation [2]. Critically, the synthesis of PBR28 requires the N-(2-methoxybenzyl)aniline scaffold specifically; neither N-benzylaniline nor the 4-methoxybenzyl isomer can generate the identical PBR28 structure, as the 2-methoxy substitution pattern on the benzyl group is integral to the final ligand's receptor recognition [1]. N-(2-methoxybenzyl)aniline is also employed as a reactant in palladium-catalyzed hydrogenation with sodium hydride in methanol to produce N-glycyl-N-(o-methoxybenzyl)phenylamine derivatives, further demonstrating its versatility as a building block [3].

PET imaging PBR/TSPO radiotracer precursor neuroinflammation

Divergent Environmental Hazard Profile: Aquatic Toxicity Classification (H400/H410) Versus N-Benzylaniline's Irritant-Only Profile (H315/H319/H335)

N-(2-Methoxybenzyl)aniline carries GHS hazard statements H400 (very toxic to aquatic life, acute category 1) and H410 (very toxic to aquatic life with long-lasting effects, chronic category 1), as listed in vendor safety documentation . In contrast, N-benzylaniline (CAS 103-32-2) is classified primarily as a skin/eye/respiratory irritant under H315, H319, and H335, without aquatic toxicity hazard statements in its ECHA C&L inventory entry [1]. This divergence in environmental hazard classification—aquatic acute and chronic toxicity versus localized irritancy—has direct operational consequences: facilities handling N-(2-methoxybenzyl)aniline must implement enhanced containment measures for aqueous waste streams and comply with stricter disposal regulations under REACH and analogous frameworks. The heightened aquatic toxicity likely reflects the increased logP and resultant bioaccumulation potential introduced by the ortho-methoxy substitution, consistent with established QSAR models linking logP to aquatic toxicity in aniline derivatives [2].

environmental safety GHS classification aquatic toxicity procurement compliance

Optimal Application Scenarios for N-(2-Methoxybenzyl)aniline Based on Quantitative Differentiation Evidence


NR2B-Selective NMDA Receptor Antagonist Development

N-(2-Methoxybenzyl)aniline is the building block of choice for medicinal chemistry programs developing NR2B subtype-selective NMDA receptor antagonists. The 2-methoxybenzyl pharmacophore has been validated to deliver ~1,000-fold NR2B/NR2A selectivity (Ki = 0.7 nM at NR1a/NR2B) in the cinnamamidine chemotype [1]. Researchers should use this compound, rather than N-benzylaniline or isomeric methoxybenzyl anilines, as the starting material for constructing novel NR2B-selective ligands, particularly for PET tracer development where the methoxy group serves as a site for ¹¹C-radiolabeling [2].

Synthesis of PBR28 and Related TSPO PET Imaging Agents

This compound is the required precursor for synthesizing PBR28 (N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide), a clinically translated PET radioligand for imaging translocator protein (TSPO) expression in neuroinflammation [1]. The 2-methoxy substitution pattern is structurally integral to PBR28's receptor recognition; substitution with any other benzyl aniline isomer would produce a different ligand with unvalidated TSPO affinity. Laboratories engaged in PET tracer production or neuroinflammation imaging research should procure this specific compound.

5-HT₂A Receptor Ligand Optimization Leveraging the Ortho-Methoxybenzyl Pharmacophore

For structure-activity relationship (SAR) studies targeting 5-HT₂A receptor modulation, N-(2-methoxybenzyl)aniline provides a scaffold that pre-installs the ortho-methoxybenzyl group responsible for 40- to 1,400-fold enhancement of partial agonistic activity compared to unsubstituted primary amines [1]. Substitution with meta- or para-methoxy isomers fails to reproduce this activity gain, making the ortho-methoxy compound the only valid starting point for SAR exploration around the N-benzyl position.

Solid-Phase Synthesis and Automated Compound Management Workflows Requiring Crystalline Solid Handling

In automated compound management facilities and high-throughput parallel synthesis platforms, the 82 °C melting point of N-(2-methoxybenzyl)aniline—compared to 35–38 °C for N-benzylaniline—ensures the compound remains a free-flowing crystalline powder at ambient temperature, eliminating the weighing inaccuracies, caking, and cold-storage requirements associated with low-melting analogs [1][2]. This solid-form advantage directly reduces handling errors and improves workflow reproducibility.

Quote Request

Request a Quote for N-(2-methoxybenzyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.